

Spectroscopic Profile of (4-Bromophenyl)triphenylsilane: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: (4-Bromophenyl)triphenylsilane

Cat. No.: B096694

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This technical guide provides an in-depth analysis of the spectroscopic data for **(4-Bromophenyl)triphenylsilane** (CAS No. 18737-40-1), a key organosilane intermediate in materials science and pharmaceutical research. This document is structured to offer not just raw data, but a detailed interpretation grounded in fundamental spectroscopic principles, reflecting the analytical approach of an experienced researcher. We will explore the synthesis, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, providing a comprehensive characterization of this important molecule.

Synthesis and Mechanistic Considerations

The preparation of **(4-Bromophenyl)triphenylsilane** is efficiently achieved via a Grignard reaction, a cornerstone of organometallic chemistry for forming carbon-silicon bonds[1]. This method offers high yields and a straightforward protocol suitable for laboratory-scale synthesis.

The chosen synthetic pathway involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by its nucleophilic attack on chlorotriphenylsilane. A key aspect of this synthesis is the selective formation of the mono-Grignard reagent. While the formation of a di-Grignard reagent is possible, the reaction can be controlled by using a 1:1 molar ratio of magnesium to 1,4-dibromobenzene, taking advantage of the initial Grignard adduct being less soluble and precipitating from the ether solution, which deactivates the second bromine atom.

Experimental Protocol: Synthesis of (4-Bromophenyl)triphenylsilane

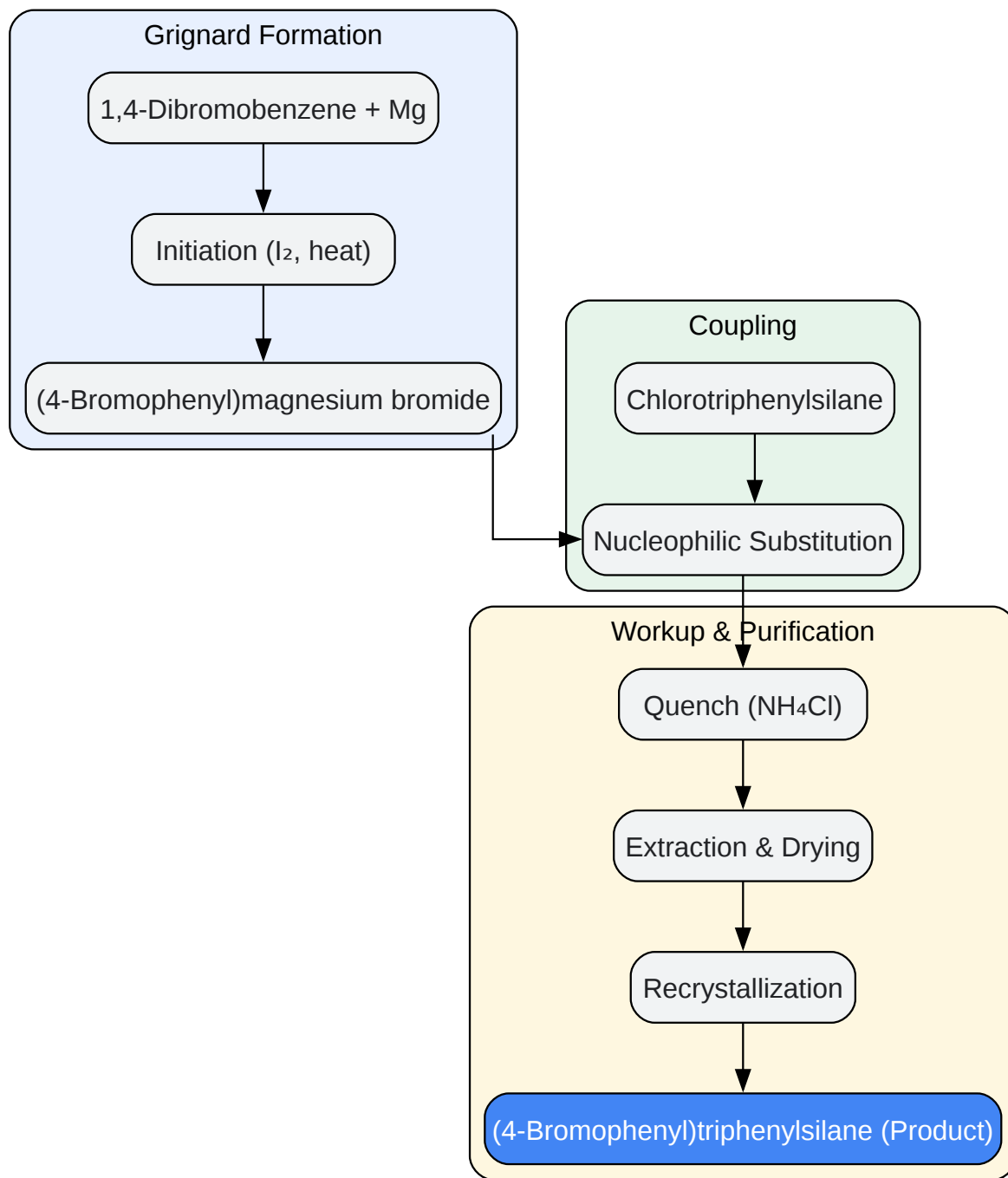
Materials:

- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 1,4-Dibromobenzene
- Chlorotriphenylsilane
- Iodine (crystal, as initiator)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hexanes
- Dichloromethane

Procedure:

- Grignard Reagent Formation:
 1. All glassware must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture, which quenches the Grignard reagent[2].
 2. Place magnesium turnings (1.1 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 3. Add a small crystal of iodine to the flask.
 4. Prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

5. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
 6. Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux^[3]. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent, (4-bromophenyl)magnesium bromide.
- Coupling Reaction:
 1. Prepare a solution of chlorotriphenylsilane (1.0 eq) in anhydrous diethyl ether.
 2. Cool the Grignard reagent solution in an ice bath and add the chlorotriphenylsilane solution dropwise via the dropping funnel with vigorous stirring.
 3. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours^[4].
 - Workup and Purification:
 1. Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
 2. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
 3. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
 4. Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
 5. Purify the crude solid by recrystallization from a mixed solvent system such as dichloromethane/hexanes to afford **(4-Bromophenyl)triphenylsilane** as a white crystalline solid^[4].



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Caption: Workflow for the synthesis of **(4-Bromophenyl)triphenylsilane**.

Spectroscopic Characterization

The structural elucidation of **(4-Bromophenyl)triphenylsilane** relies on a combination of NMR, IR, and MS techniques. The following sections detail the expected spectral features and their interpretation, drawing parallels with the unsubstituted parent compound, tetraphenylsilane, where appropriate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In **(4-Bromophenyl)triphenylsilane**, we expect to see signals corresponding to two distinct types of aromatic rings: the three unsubstituted phenyl groups and the single para-substituted bromophenyl group.

- **Triphenylsilyl Protons (C₆H₅)₃Si-**: The fifteen protons of the three equivalent phenyl rings attached to the silicon atom are expected to appear as a complex multiplet. For the parent tetraphenylsilane, these protons typically resonate in the range of δ 7.3-7.6 ppm[5]. The silicon atom, being less electronegative than carbon, results in a characteristic upfield shift compared to protons on a purely organic aromatic system.
- **Bromophenyl Protons -C₆H₄Br**: The para-substituted bromophenyl ring loses the symmetry of the other phenyl rings. This results in a distinct AA'BB' spin system. The protons ortho to the silicon atom (H_A) and the protons ortho to the bromine atom (H_B) will appear as two distinct doublets (or more complex multiplets due to second-order effects).
 - **Protons ortho to Silicon (H_A)**: These protons are expected to be in a similar environment to the triphenylsilyl protons, but their signal will be a distinct doublet due to coupling with the adjacent H_B protons.
 - **Protons ortho to Bromine (H_B)**: These protons are influenced by the electronegative bromine atom and will likely be shifted slightly downfield compared to H_A. They will also appear as a doublet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The intensity of signals for quaternary carbons (those without attached protons) is typically lower

than for protonated carbons[6][7].

- Triphenylsilyl Carbons: For the three unsubstituted phenyl rings, four distinct signals are expected due to symmetry:
 - C-ipso: The quaternary carbon directly bonded to the silicon atom. This signal is often weak and appears around δ 134-135 ppm.
 - C-ortho, C-meta, C-para: These protonated carbons will appear in the aromatic region, typically between δ 128-136 ppm[8].
- Bromophenyl Carbons: The para-substituted ring will also show four signals due to its plane of symmetry:
 - C-ipso (Si-C): The quaternary carbon attached to silicon. Its chemical shift will be influenced by the para-bromine substituent.
 - C-ortho (to Si): The two equivalent carbons adjacent to the silicon-bearing carbon.
 - C-meta (to Si): The two equivalent carbons adjacent to the bromine-bearing carbon.
 - C-ipso (Br-C): The quaternary carbon bonded to the bromine atom. The direct attachment to the halogen will cause a significant shift, typically appearing further upfield in the aromatic region, around δ 122-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their vibrational frequencies. For **(4-Bromophenyl)triphenylsilane**, the spectrum is dominated by absorptions characteristic of the aromatic rings and the silicon-carbon bond.

- Aromatic C-H Stretch: A sharp band or series of bands will appear just above 3000 cm^{-1} , typically in the $3050\text{-}3070\text{ cm}^{-1}$ region, which is characteristic of sp^2 C-H bonds in aromatic systems.
- Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the $1400\text{-}1600\text{ cm}^{-1}$ region due to the stretching vibrations within the phenyl rings. A particularly strong band around 1430 cm^{-1} is often characteristic of the Si-Ph group.

- **Si-Ph Stretch:** A strong, sharp absorption band is typically observed around 1110-1120 cm^{-1} , corresponding to the silicon-phenyl stretching vibration.
- **C-H Out-of-Plane Bending:** The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the fingerprint region (650-900 cm^{-1}).
 - The monosubstituted phenyl rings will show strong bands around 700 cm^{-1} and 740 cm^{-1} .
 - The 1,4-disubstituted (para) bromophenyl ring will exhibit a characteristic strong band in the region of 800-840 cm^{-1} .
- **C-Br Stretch:** The carbon-bromine stretch is expected in the far-infrared region, typically between 500-600 cm^{-1} .

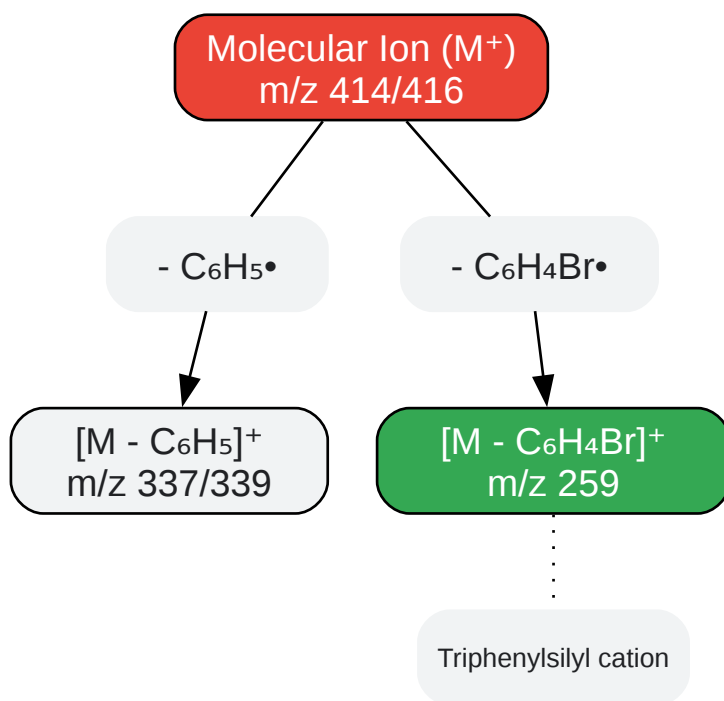
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

- **Molecular Ion (M^+):** The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (415.40 g/mol). A critical feature will be the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, one at m/z 414 (for $\text{C}_{24}\text{H}_{19}^{79}\text{BrSi}$) and one at m/z 416 (for $\text{C}_{24}\text{H}_{19}^{81}\text{BrSi}$). This $M/M+2$ pattern is a definitive indicator of a single bromine atom in the molecule.
- **Key Fragmentation Pathways:** The fragmentation of tetra-aryl silanes is often initiated by the loss of one of the phenyl groups.
 - **Loss of a Phenyl Group ($[M-77]^+$):** A major fragment is expected from the loss of a phenyl radical ($\text{C}_6\text{H}_5\bullet$, mass = 77), leading to a triphenylsilyl cation fragment containing the bromophenyl group at m/z 337/339.
 - **Loss of a Bromophenyl Group ($[M-157]^+$):** Loss of the bromophenyl radical ($\text{C}_6\text{H}_4\text{Br}\bullet$, mass = 157) would result in the triphenylsilyl cation at m/z 259. This is often a very stable and

abundant ion in the spectra of triphenylsilyl compounds.

- Other Fragments: Further fragmentation can occur, leading to smaller ions corresponding to biphenyl fragments or other rearrangements.



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Caption: Proposed major fragmentation pathways for **(4-Bromophenyl)triphenylsilane** in EI-MS.

Summary of Spectroscopic Data

The table below summarizes the expected key spectroscopic data for **(4-Bromophenyl)triphenylsilane** based on established principles and analysis of related structures.

Technique	Feature	Expected Value / Observation
¹ H NMR	Triphenylsilyl Protons	δ 7.3-7.6 ppm (multiplet, 15H)
	Bromophenyl Protons	Two distinct doublets in the aromatic region (4H total)
¹³ C NMR	Aromatic Carbons	δ 125-138 ppm range
	C-Br Carbon	~δ 122-125 ppm
	Si-C (ipso) Carbons	~δ 134-135 ppm (weak intensity)
IR	Aromatic C-H Stretch	3050-3070 cm ⁻¹
	Si-Ph Stretch	~1110 cm ⁻¹ (strong, sharp)
	p-Subst. C-H Bend	800-840 cm ⁻¹ (strong)
	Monosubst. C-H Bend	~700 & 740 cm ⁻¹ (strong)
	MS (EI)	Molecular Ion (M ⁺)
Major Fragment	m/z 414/416 (1:1 ratio)	
	m/z 259 ([M - C ₆ H ₄ Br] ⁺ , triphenylsilyl cation)	
Other Fragment	m/z 337/339 ([M - C ₆ H ₅] ⁺)	

Conclusion

This technical guide outlines the comprehensive spectroscopic characterization of **(4-Bromophenyl)triphenylsilane**. The synthesis via a Grignard reaction provides a reliable route to this valuable intermediate. The predicted NMR, IR, and MS data provide a clear and consistent picture of its molecular structure. The key identifying features include the distinct AA'BB' pattern for the bromophenyl protons in ¹H NMR, the characteristic Si-Ph and para-substituted C-H bending vibrations in the IR spectrum, and the definitive M/M+2 isotopic pattern for the molecular ion in the mass spectrum. This guide serves as a foundational reference for researchers utilizing **(4-Bromophenyl)triphenylsilane** in their synthetic and materials development endeavors.

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